Acetic acid, mercapto-, calcium salt (1:1), trihydrate
Description
The exact mass of the compound Calcium thioglycolate trihydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
65208-41-5 |
|---|---|
Molecular Formula |
C2H10CaO5S |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
calcium;2-sulfanylacetate |
InChI |
InChI=1S/C2H4O2S.Ca.3H2O/c3-2(4)1-5;;;;/h5H,1H2,(H,3,4);;3*1H2 |
InChI Key |
GDECCIJZCWLFSB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.[Ca+2] |
Pictograms |
Irritant |
Related CAS |
65208-41-5 |
Origin of Product |
United States |
Historical Context of Thioglycolate Chemistry in Academic Inquiry
The journey of thioglycolate chemistry began with the exploration of organosulfur compounds. Thioglycolic acid, the parent acid of calcium thioglycolate, was synthesized and its properties investigated in the broader context of understanding the behavior of thiols and carboxylic acids. wikipedia.org In the early 20th century, research into the reductive properties of thiols gained momentum. A significant milestone in the applied history of thioglycolates came in the 1930s when scientist David R. Goddard identified thioglycolic acid as an effective agent for reducing disulfide bonds in proteins like keratin (B1170402). wikipedia.org This discovery, born from fundamental studies on protein structure and enzyme digestibility, laid the groundwork for the future use of thioglycolate salts in various applications. wikipedia.org
Subsequent academic inquiry focused on the salts of thioglycolic acid, including the sodium, potassium, and calcium salts, to modulate properties such as solubility and reactivity for specific applications. atamanchemicals.comnih.gov The development of "cold wave" hair perming in 1938, which utilized ammonium (B1175870) thioglycolate, further spurred interest in the chemical behavior of these compounds. wikipedia.org While much of the subsequent research was driven by industrial applications, particularly in cosmetics and leather processing, the underlying principles of these applications are rooted in the fundamental coordination chemistry and redox behavior of the thioglycolate ligand. acs.orgwikipedia.org
Significance of Calcium Thioglycolate Trihydrate in Fundamental Chemical Studies
Calcium thioglycolate trihydrate serves as a significant compound in several areas of fundamental chemical research due to its specific properties. Its primary role stems from the reactivity of the thioglycolate anion, which features both a thiol and a carboxylate group, making it an interesting ligand in coordination chemistry. wikipedia.org
In more applied research, calcium thioglycolate has been investigated for its potential in environmental remediation. Studies have shown its effectiveness in the removal of heavy metals from aqueous solutions. For instance, rice straw biochar modified with calcium thioglycolate has demonstrated high adsorption capacity for lead(II) and cadmium(II) ions. chemicalbook.com The mechanism of this adsorption involves complexation, precipitation, and ion exchange, highlighting the fundamental chemical interactions at play. chemicalbook.com
Furthermore, the compound is used as a reducing agent in various chemical reactions. atamanchemicals.com Its ability to cleave disulfide bonds is a key aspect of its chemical reactivity, a principle that is not only exploited in industrial processes but also studied in fundamental protein chemistry to understand protein folding and structure. While much of the research focuses on its applications, these applications are built upon a fundamental understanding of its chemical properties.
Structural and Compositional Considerations in Research Paradigms
Established Synthetic Routes and Reaction Conditions
The most common and industrially accepted method for synthesizing calcium thioglycolate trihydrate involves a direct acid-base neutralization reaction. This process is favored for its straightforwardness and high yield.
The primary route to producing calcium thioglycolate trihydrate is through the reaction of thioglycolic acid with a slurry of calcium hydroxide in an aqueous medium. youtube.comresearchgate.net This is an exothermic neutralization reaction where two molecules of thioglycolic acid react with one molecule of calcium hydroxide. nih.gov The reaction proceeds as follows:
2 HSCH₂COOH + Ca(OH)₂ → Ca(SCH₂COO)₂ + 2H₂O
The resulting product is the calcium salt of thioglycolic acid. The only byproduct of this specific reaction is water, which makes it a highly atom-efficient process. researchgate.net The reaction is typically carried out in an aqueous solution, and the final product has a characteristic alkaline pH, generally in the range of 11.0 to 12.0. youtube.com Control of the reaction temperature is important due to its exothermic nature. nih.gov
Table 1: Key Parameters for the Reaction of Thioglycolic Acid and Calcium Hydroxide
| Parameter | Value/Condition | Source |
| Reactants | Thioglycolic Acid, Calcium Hydroxide | youtube.comresearchgate.net |
| Solvent | Aqueous Medium | researchgate.net |
| Reaction Type | Exothermic Neutralization | nih.gov |
| Primary Byproduct | Water | researchgate.net |
| Final Product pH | 11.0 - 12.0 | youtube.com |
Following the chemical reaction, the next critical step is the isolation of the product as a stable, crystalline solid. Calcium thioglycolate trihydrate is obtained as a fine, white crystalline powder. youtube.com
The isolation process typically involves crystallization from the aqueous reaction mixture. One described method to induce crystallization is the addition of an "anti-solvent," which is often an organic solvent in which the calcium thioglycolate has low solubility. nih.gov This causes the product to precipitate out of the solution. The resulting crystals are then separated, washed, and dried to yield the final calcium thioglycolate trihydrate powder. youtube.com The compound loses its water of hydration at temperatures above 95°C. youtube.com
Exploration of Alternative Synthetic Approaches and Precursors
While the reaction between thioglycolic acid and calcium hydroxide is standard, research and patent literature describe several alternative precursors and synthetic pathways.
One set of alternatives involves substituting calcium hydroxide with other calcium-based precursors. Calcium oxide (CaO) and calcium carbonate (CaCO₃) can also be used to neutralize thioglycolic acid. researchgate.net However, these are often considered less desirable. The reaction with calcium oxide is highly exothermic as it first forms calcium hydroxide in situ, while the reaction with calcium carbonate produces carbon dioxide gas, which can lead to undesirable foaming and requires careful management. researchgate.net Using more soluble calcium salts, such as calcium chloride, is another possibility, but the presence of additional ions (chloride ions) in the solution can complicate the purification and isolation of the final product. researchgate.net
A distinctly different synthetic route starts with sodium chloroacetate (B1199739) and thiourea. These reactants are used to form isothiourea acetic acid, which is then reacted with calcium hydroxide to yield the final product. atamanchemicals.com Another patented process describes the reaction of an alpha-metallo-metallic acetate (B1210297), such as alpha-sodio-calcium acetate, with sulfur in a solvent to produce the thioglycolate salt.
Table 2: Alternative Precursors and Synthetic Routes
| Precursors | Key Reaction Steps | Noted Disadvantages/Complexities | Source |
| Thioglycolic Acid + Calcium Oxide | CaO reacts with water to form Ca(OH)₂, then neutralizes the acid. | Highly exothermic reaction. | researchgate.net |
| Thioglycolic Acid + Calcium Carbonate | Neutralization reaction. | Produces carbon dioxide gas, causing foaming. | researchgate.net |
| Thioglycolic Acid + Calcium Chloride | Salt metathesis reaction. | Complicates isolation and purification due to extra ions. | researchgate.net |
| Sodium Chloroacetate + Thiourea, then Calcium Hydroxide | Forms isothiourea acetic acid intermediate, then reacts with Ca(OH)₂. | Multi-step process. | atamanchemicals.com |
| Alpha-sodio-calcium acetate + Sulfur | Reaction in a solvent at elevated temperatures. | Requires specific, less common starting materials. |
Green Chemistry Principles in Calcium Thioglycolate Synthesis Research
The application of green chemistry principles to the synthesis of calcium thioglycolate is an area of increasing importance, aimed at reducing the environmental impact and improving the sustainability of its production.
The established synthesis route using thioglycolic acid and calcium hydroxide inherently aligns with several green chemistry principles.
Atom Economy : The reaction exhibits excellent atom economy as the only byproduct is water, meaning most of the atoms from the reactants are incorporated into the final product. researchgate.net
Use of Safer Solvents : The synthesis is conducted in an aqueous medium, which is the most environmentally benign solvent. researchgate.net
Waste Prevention : Because water is the only byproduct, the process generates minimal waste that requires treatment.
Despite these advantages, there are areas for potential improvement based on green chemistry principles. The industrial synthesis of the precursor, thioglycolic acid, typically involves the reaction of chloroacetic acid with an alkali metal hydrosulfide. researchgate.net Chloroacetic acid is derived from fossil fuels, and the process can generate side products. researchgate.net Future research could focus on developing pathways to thioglycolic acid from renewable feedstocks, such as bio-based sources, which would align with the principle of using renewable raw materials.
Furthermore, while the main reaction is efficient, optimizing energy consumption by running the reaction at or near ambient temperatures, if possible, would enhance its green profile. nih.gov The development of catalytic processes, which could reduce reaction times and energy inputs, is another key area of green chemistry research that could be applied to the synthesis of thioglycolates.
Redox Chemistry and Reducing Agent Characteristics
Thioglycolic acid (TGA) and its salts, such as calcium thioglycolate, are recognized for their potent reducing properties, particularly at pH values greater than 7. acs.org The primary functional group responsible for this reactivity is the thiol (-SH) group. The dianion of TGA, ⁻SCH₂CO₂⁻, is a key species in these redox reactions. acs.org The reducing power of thioglycolate is evident in its ability to cleave disulfide bonds, a characteristic harnessed in various applications. acs.org For instance, it can reduce the disulfide linkages in keratin (B1170402). jocpr.com
Electron Transfer Mechanisms Involving the Thiol Group
The electron transfer mechanism from the thiol group of thioglycolate is fundamental to its reducing action. The process is generally understood as a thiol-disulfide exchange, which involves a series of nucleophilic substitution (Sₙ2)-like events where sulfur atoms act as the nucleophile, electrophile, and leaving group. nih.gov The thiolate form (R-S⁻), which is more prevalent at higher pH, is the active nucleophile that attacks a disulfide bond. sapub.orgacademicjournals.org
Studies involving the oxidation of thioglycolic acid (TGA) have elucidated the electron transfer steps. In the oxidation by an osmium complex, [Os(phen)₃]³⁺, the reaction proceeds via a one-electron oxidation of the thiolate forms of TGA. researchgate.net The thiolate monoanion and the dianion both undergo one-electron oxidation, with the dianion reacting significantly faster. researchgate.net This initial step generates a thiyl radical (TGA•). researchgate.net
Two-electron Oxidation: This is a common pathway that can proceed via a sulfenic acid (RSOH) intermediate. The sulfenic acid then reacts rapidly with another thiol to yield the disulfide. nih.gov
One-electron Oxidation: This pathway involves the formation of thiyl radicals (RS•). The recombination of two of these radicals results in the formation of the disulfide bond. nih.gov
The thiol-disulfide exchange is a reversible reaction where a thiolate group attacks a disulfide bond, forming a new disulfide bond and releasing a new thiolate. academicjournals.org This exchange is the principal reaction by which disulfide bonds are formed and rearranged in many biological and chemical systems. academicjournals.org
Oxidation Pathways to Dithioglycolate Derivatives
The oxidation of calcium thioglycolate ultimately leads to the formation of dithioglycolate, also known as dithiodiglycolic acid. acs.org This product is the result of the coupling of two thioglycolate molecules following the loss of electrons.
The mechanism of this transformation is closely linked to the electron transfer processes. Following the initial one-electron oxidation step that generates a thiyl radical (•SCH₂COO⁻), two of these radicals can directly combine to form the disulfide bond of the dithioglycolate molecule. researchgate.netnih.gov
2 HSCH₂COO⁻ ⟶ ⁻OOCCH₂S-SCH₂COO⁻ + 2e⁻ + 2H⁺
In studies of thioglycolic acid oxidation, dithiodiglycolic acid is consistently identified as the major product. researchgate.net For example, when rats were administered thioglycolic acid, a significant portion was excreted as dithioglycolic acid, indicating the in vivo oxidation of the thiol to a disulfide. rsc.org The reaction is essentially a dimerization process that stabilizes the reactive radical intermediates formed during oxidation. nih.gov This pathway is central to the function of thioglycolates as reducing agents, as the formation of the stable disulfide product drives the reduction of other species. acs.org
Coordination Chemistry and Metal Complex Formation
The thioglycolate anion, derived from calcium thioglycolate trihydrate, is an effective ligand in coordination chemistry, forming stable complexes with a variety of metal ions. researchgate.netwikipedia.org It typically functions as a dianion (⁻SCH₂CO₂⁻), utilizing both the sulfur of the thiol group and an oxygen from the carboxylate group as donor atoms to chelate the metal center. acs.orgwikipedia.org This bidentate chelation results in the formation of a stable five-membered ring structure with the metal ion.
Chelation Behavior with Transition Metal Ions (e.g., Fe, Zn, Cd, Ag, In)
Thioglycolate exhibits robust chelation behavior with numerous transition metal ions. The formation of these complexes is often pH-dependent and results in compounds with distinct properties.
Iron (Fe): Thioglycolic acid forms well-defined complexes with both ferrous (Fe(II)) and ferric (Fe(III)) ions. acs.orgacs.org These reactions have been studied for applications in the detection of iron. wikipedia.org The interaction of Fe(III) with thiols like thioglycolate can involve both complex formation and redox reactions. acs.org The resulting complexes can be intensely colored, such as the blood-red species formed between Fe(III) and the related thiocyanate (B1210189) ion, which involves a ligand exchange on the hydrated iron ion. libretexts.orgchemguide.co.uk
Zinc (Zn) and Cadmium (Cd): Zn(II) and Cd(II) readily form complexes with thioglycolate. researchgate.net Studies show that these complexes precipitate as crystalline powders and are stable. researchgate.net The coordination involves two thioglycolate ligands and two water molecules, leading to a pseudo-octahedral geometry. researchgate.net The stability of these complexes generally follows the Irving-Williams order, with Zn(II) complexes often being more stable than Cd(II) complexes due to the smaller ionic size of zinc. academicjournals.orgscispace.com
Silver (Ag): Thioglycolic acid is used to protect and form cluster complexes with silver. rsc.org In these structures, the thiolate and carboxylate groups interact with the silver metal core. rsc.org
Indium (In): Indium(III) is also known to form stable complexes with ligands containing thiosemicarbazone, which shares functional similarities with thioglycolate, indicating a propensity for coordination. mdpi.com While specific studies on indium-thioglycolate ligand exchange are less common, the principles of hard and soft acids and bases suggest that In(III), a hard acid, would coordinate effectively with the oxygen and sulfur donor atoms of thioglycolate.
| Metal Ion | Observed Chelation/Complex Formation | Coordination Notes |
|---|---|---|
| Iron (Fe) | Forms complexes with both Fe(II) and Fe(III). acs.orgacs.org | Used in the analytical detection of iron. wikipedia.org Can involve redox reactions alongside complexation. acs.org |
| Zinc (Zn) | Forms stable complexes, often with a 1:2 metal-to-ligand ratio. researchgate.net | Complexes are generally more stable than Cd(II) analogues. academicjournals.orgscispace.com |
| Cadmium (Cd) | Readily forms complexes, precipitating as crystalline powders. researchgate.net | Structural studies suggest a pseudo-octahedral geometry with water co-ligands. researchgate.net |
| Silver (Ag) | Forms protected metal cluster complexes. rsc.org | Both thiolate and carboxylate groups participate in binding. rsc.org |
| Indium (In) | Expected to form stable complexes based on its coordination chemistry with similar ligands. mdpi.com | - |
Structural Elucidation of Metal-Thioglycolate Complexes
The precise structures of metal-thioglycolate complexes have been investigated using a combination of experimental and theoretical methods. While growing single crystals suitable for X-ray diffraction can be challenging because these complexes often precipitate as powders, spectroscopic and computational techniques have provided significant structural insights. researchgate.net
For Zn(II) and Cd(II) thioglycolate complexes, a combined approach using FT-IR, FT-Raman spectroscopy, and theoretical calculations (RHF/MP2:STO-3G) was employed. researchgate.net This analysis supported a structural model where the central metal ion is coordinated by two thioglycolate (ATG) ligands and two water molecules. researchgate.net The resulting coordination geometry for both the zinc and cadmium complexes is described as pseudo-octahedral. researchgate.net Natural Bond Orbital (NBO) analysis was also used to investigate the hybridization of the metal centers within this proposed geometry. researchgate.net
In the case of iron, early studies established a 1:1 molar ratio for the ferrous iron/thioglycolic acid complex. researchgate.net More complex structures, including polynuclear species, can also form, particularly with Fe(III). nih.gov PubChem entries for ferrous-thioglycolate and ferric-thioglycolate suggest potential dimeric structures, although these are computationally generated. nih.govnih.gov
| Metal Complex | Proposed Geometry | Method of Elucidation | Key Structural Features |
|---|---|---|---|
| Zn(II)-Thioglycolate | Pseudo-octahedral researchgate.net | FT-IR, FT-Raman, Theoretical Calculations researchgate.net | Coordination with two thioglycolate ligands and two water molecules. researchgate.net |
| Cd(II)-Thioglycolate | Pseudo-octahedral researchgate.net | FT-IR, FT-Raman, Theoretical Calculations researchgate.net | Coordination with two thioglycolate ligands and two water molecules. researchgate.net |
| Fe(II)-Thioglycolate | - | Stoichiometric Studies researchgate.net | Established 1:1 metal-to-ligand ratio in early studies. researchgate.net |
Ligand Exchange and Complex Stability in Solution
Ligand exchange, or substitution, is a fundamental reaction for coordination complexes in which one ligand is replaced by another. libretexts.orgchemguide.co.uk The stability of a complex in solution is quantified by its stability constant (Kₛ) or formation constant (β), with higher values indicating a more stable complex. scispace.com
The stability of metal-thioglycolate complexes is a key factor in their chemistry. Thioglycolic acid is known to form stable complexes, which implies that the equilibrium for their formation is favorable. researchgate.net The stability of divalent metal ion complexes often follows the Irving-Williams series, which provides a general trend for complex stability. academicjournals.org For the metals , this would generally predict a stability order of Zn(II) > Fe(II) > Cd(II). The high stability is largely due to the chelate effect, where the bidentate nature of the thioglycolate ligand leads to a more thermodynamically favorable complex compared to coordination with two separate monodentate ligands. scispace.com
Ligand exchange reactions involving aqua-metal ions are common. For example, adding a solution containing thioglycolate to a solution of a hydrated metal ion like [Fe(H₂O)₆]³⁺ would result in the displacement of water ligands by thioglycolate. libretexts.orgchemguide.co.uk The extent of this exchange depends on the relative concentrations of the ligands and their respective binding strengths to the metal ion. crunchchemistry.co.uk These reactions can be reversible, and altering the concentration of the competing ligand can shift the equilibrium. chemguide.co.uk For instance, adding a high concentration of chloride ions can replace water ligands on a metal center, and adding water back can reverse the process. chemguide.co.uk The stability of the resulting complex will determine the position of this equilibrium.
Acid-Base Equilibria and Speciation in Aqueous Systems
In aqueous solutions, calcium thioglycolate trihydrate dissociates to yield calcium ions (Ca²⁺) and thioglycolate anions (HSCH₂COO⁻). The thioglycolate anion itself is subject to further protonation/deprotonation equilibria, primarily involving the thiol and carboxylic acid groups of its parent acid, thioglycolic acid.
Thioglycolic acid is a diprotic acid, with two distinct ionization constants (pKa values). The first ionization corresponds to the deprotonation of the carboxylic acid group, and the second to the deprotonation of the thiol group. wikipedia.org
First Ionization (Carboxylic Acid): HSCH₂COOH ⇌ HSCH₂COO⁻ + H⁺
Second Ionization (Thiol): HSCH₂COO⁻ ⇌ ⁻SCH₂COO⁻ + H⁺
The speciation of thioglycolate in an aqueous solution is therefore highly dependent on the pH. At a pH of 11-12, which is typical for some of its applications, the predominant species is the dianion, ⁻SCH₂COO⁻. atamanchemicals.comhandomchemicals.com
| pKa Value | Corresponding Equilibrium | Reference |
| 3.83 | HSCH₂COOH ⇌ HSCH₂COO⁻ + H⁺ | wikipedia.org |
| 9.3 | HSCH₂COO⁻ ⇌ ⁻SCH₂COO⁻ + H⁺ | wikipedia.org |
This table outlines the acid dissociation constants (pKa) for thioglycolic acid, which governs the speciation of thioglycolate in aqueous solutions.
The presence of calcium ions can also influence these equilibria, potentially forming complexes with the various thioglycolate species. wikipedia.orghandomchemicals.com The solubility of calcium thioglycolate is a key factor in its use. atamanchemicals.comhandomchemicals.comchembk.com
Interactions with Organic Substrates and Biomacromolecules (Chemical Aspects Only)
The chemical reactivity of the thioglycolate moiety, particularly the thiol group, allows for a variety of interactions with organic molecules, including the cleavage of disulfide bonds in proteins and reactions with carbonyl compounds.
One of the most significant chemical reactions of thioglycolate is its ability to reduce disulfide bonds (-S-S-) present in proteins, such as the keratin in hair. atamanchemicals.com This reaction is a thiol-disulfide exchange. libretexts.org The process involves the nucleophilic attack of the thiolate anion (⁻SCH₂COO⁻) on the disulfide bond. libretexts.org
This reductive cleavage breaks the cross-links that contribute to the structural integrity of proteins. researchgate.netnih.gov The reaction is particularly effective at alkaline pH, where the concentration of the highly nucleophilic thiolate anion is increased. exlibrisgroup.comnih.gov The process can be influenced by factors such as pH, temperature, and the presence of denaturing agents like urea. exlibrisgroup.comnih.gov The reaction ultimately leads to the formation of the disulfide of thioglycolic acid (dithiodiglycolic acid) and the reduced thiol groups of the protein. wikipedia.org
| Reactant | Product(s) | Reaction Type | Key Condition |
| Thioglycolate | Reduced Protein (Cysteine residues), Dithiodiglycolic acid | Thiol-Disulfide Exchange | Alkaline pH |
This table summarizes the fundamental chemical reaction between thioglycolate and protein disulfide bonds.
Thioglycolic acid, the parent acid of calcium thioglycolate, can participate in cyclocondensation reactions with compounds containing imine or carbonyl functionalities, leading to the formation of heterocyclic structures like thiazolidinones.
The reaction often proceeds via the formation of a Schiff base (an imine) from the condensation of an amine and an aldehyde or ketone. nih.govprimescholars.com Thioglycolic acid then reacts with the Schiff base in a cyclization reaction. nih.govnih.govjmchemsci.com The sulfur atom of thioglycolic acid acts as a nucleophile, attacking the carbon atom of the imine. This is followed by an intramolecular cyclization to form the thiazolidinone ring. nih.govuodiyala.edu.iq
Alternatively, a one-pot, multicomponent reaction can be employed where an amine, an aldehyde (or ketone), and thioglycolic acid react together to form the thiazolidinone derivative. nih.gov The reaction of thioglycolic acid with aldehydes or ketones can also lead to the formation of bisthioglycolic acid derivatives under certain conditions. tandfonline.com
The synthesis of thiazolidinones from Schiff bases and thioglycolic acid can be carried out in various solvents, such as toluene (B28343) or ethanol, and may be catalyzed by agents like zinc chloride. nih.govresearchgate.nethueuni.edu.vn
| Reactants | Product | Key Intermediate |
| Amine + Aldehyde/Ketone + Thioglycolic Acid | Thiazolidinone | Schiff Base (Imine) |
This table outlines the general reactants and key intermediate in the formation of thiazolidinone derivatives from thioglycolic acid.
Advanced Analytical Characterization Techniques for Research
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for the separation and quantification of thioglycolates from various sample matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized, often requiring derivatization to enhance detection or volatility.
HPLC is a widely used technique for the analysis of thioglycolic acid and its salts. Since thioglycolic acid lacks a strong chromophore for UV detection at typical wavelengths, a pre-column derivatization step is commonly employed. nih.govscite.ainih.gov This involves reacting the thiol group with a derivatizing agent to form a product with high UV absorbance.
One established method uses ethacrynic acid as a derivatizing agent. nih.govscite.ai The reaction is performed under mild conditions (pH 7.4, room temperature) to form a stable thiol adduct that can be detected at approximately 273 nm. nih.govscite.ai Another approach involves derivatization with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-C1), which converts the thioglycolic acid into a yellow-colored derivative detectable at 464 nm. nih.gov These methods typically utilize reversed-phase C18 columns with a mobile phase consisting of an organic modifier like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. scite.ainih.gov
Table 3: HPLC Methods for Thioglycolic Acid Analysis with Derivatization
| Derivatizing Agent | Detection Wavelength (nm) | Column Type | Mobile Phase Example | Reference |
| Ethacrynic Acid | 273 | Reversed-Phase C18 | Acetonitrile : 0.07 M H₃PO₄ (pH 3.5) (60:40) | nih.govscite.ai |
| NBD-C1 | 464 | Reversed-Phase C18 | Aqueous Methanol with Tetrabutylammonium Phosphate (B84403) | nih.gov |
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Thioglycolic acid and its salt, calcium thioglycolate, are non-volatile due to the polar carboxylic acid/carboxylate group. Therefore, a derivatization step is mandatory to convert the analyte into a volatile form suitable for GC analysis. analytice.com
The most common derivatization strategy for carboxylic acids is esterification, for example, converting the thioglycolic acid to its methyl ester. This can be achieved using reagents like diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst. The resulting volatile ester can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov Another common technique for derivatizing active hydrogens, such as those in carboxylic acids and thiols, is silylation, which involves reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-ester-thioether would be sufficiently volatile for GC analysis.
Table 4: Potential GC Derivatization Strategies for Thioglycolate Analysis
| Derivatization Method | Reagent Example | Resulting Derivative | Analytical Technique | Reference |
| Esterification | Methanol/H⁺ or Diazomethane | Methyl Thioglycolate | GC-MS | nih.gov |
| Silylation | BSTFA | Trimethylsilyl (TMS) derivative | GC-MS | General Principle |
Capillary Electrophoresis Applications
Capillary electrophoresis (CE) has been effectively utilized for the analysis of thioglycolic acid (TGA), the active component of calcium thioglycolate. Research demonstrates its application in determining TGA in cosmetic products. wikipedia.org In one such method, an uncoated fused-silica capillary was used with a running buffer containing sodium phosphate (Na3PO4) and an electro-osmotic flow (EOF) reversing agent like cetyltrimethylammonium bromide (CTAB). wikipedia.org
The separation is achieved by applying a negative voltage, and detection is typically performed using UV spectrophotometry at a wavelength of 236 nm. wikipedia.org Studies have optimized various parameters to achieve efficient separation of thioglycolate from interfering peaks in sample matrices. wikipedia.org The concentration of the buffer and the type of EOF-reversing agent were found to be critical for obtaining good separation and peak shape. wikipedia.org This CE method has been shown to be a viable alternative to other techniques like high-performance liquid chromatography (HPLC) and ion chromatography (IC) for the quantification of thioglycolic acid in commercial samples. wikipedia.org
| Parameter | Condition | Reference |
|---|---|---|
| Apparatus | Uncoated Fused-Silica Capillary | wikipedia.org |
| Running Buffer | 300 mmol L⁻¹ Na₃PO₄ and 0.5 mmol L⁻¹ CTAB | wikipedia.org |
| Separation Voltage | -5 kV | wikipedia.org |
| Detection Wavelength | 236 nm | wikipedia.org |
| Injection | 0.5 psi for 10 s | wikipedia.org |
| Temperature | 25 °C | wikipedia.org |
X-ray Diffraction for Solid-State Structure Determination (e.g., Metal Complexes)
X-ray diffraction (XRD) is a primary and powerful technique for determining the atomic and molecular structure of a crystalline solid. wikipedia.org The method relies on the diffraction of an incident beam of X-rays by the ordered crystal lattice, producing a unique diffraction pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated, which allows for the precise determination of atomic positions, bond lengths, and bond angles. wikipedia.orgresearchgate.net
For polycrystalline materials, the technique is known as X-ray powder diffraction (XRPD). nih.govmdpi.com In XRPD, the diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ). jkdhs.org This pattern serves as a fingerprint for the crystalline solid, and the constituent phases in a mixture can be identified by comparing the experimental pattern to standard patterns in databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). jkdhs.org
As a metal complex, the solid-state structure of calcium thioglycolate trihydrate, which consists of a calcium cation coordinated to two thioglycolate anions and incorporating water molecules, would be definitively characterized by single-crystal X-ray crystallography. wikipedia.org This analysis would provide detailed information on the coordination geometry of the calcium ion, the conformation of the thioglycolate ligands, and the hydrogen bonding network involving the trihydrate water molecules. While the principles of XRD are well-established for such structural determinations, specific, publicly available X-ray diffraction patterns or crystal structure reports for calcium thioglycolate trihydrate are not found in the searched literature.
Mass Spectrometry for Molecular Characterization and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. The PubChem database lists the monoisotopic mass of calcium thioglycolate trihydrate as 275.9650359 Da.
In mass spectrometry, the molecule is first ionized, and the resulting molecular ion can undergo fragmentation. wikipedia.org The pattern of these fragments is predictable and provides structural information. wikipedia.orgslideshare.net For calcium thioglycolate, the analysis would focus on the thioglycolate anion (HSCH₂COO⁻). The fragmentation of this ion is dictated by its functional groups: a thiol (-SH) and a carboxylic acid (-COOH).
Common fragmentation pathways for carboxylic acids include the cleavage of bonds adjacent to the carbonyl group, resulting in the loss of neutral fragments. libretexts.org For the thioglycolate ion, key fragmentation would involve:
Alpha-cleavage: This is a common pathway for thiols, initiated by the radical cation on the sulfur atom. youtube.com
Loss of COOH: Cleavage of the C-C bond can result in the loss of the carboxyl group (a loss of 45 Da). libretexts.org
Loss of H₂S: Rearrangement followed by the elimination of a hydrogen sulfide (B99878) molecule.
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate group.
These fragmentation patterns are essential for confirming the structure of the thioglycolate moiety in a sample.
| Property / Fragment | Description | Mass-to-Charge (m/z) | Reference |
|---|---|---|---|
| Thioglycolate Anion [HSCH₂COO]⁻ | Parent ion of interest for fragmentation analysis. | 91.0 | fda.gov |
| Loss of Carboxyl Radical [•COOH] | Cleavage of the C-C bond. Results in [HSCH₂]⁺ fragment. | 47.0 | libretexts.org |
| Loss of Carbon Dioxide [CO₂] | Decarboxylation of the parent ion. Results in [HSCH₂]⁻ fragment. | 47.0 | libretexts.org |
| Loss of Thiol Radical [•SH] | Cleavage of the C-S bond. Results in [CH₂COOH]⁺ fragment. | 59.0 | libretexts.org |
Electrochemical Analysis of Redox Potentials
Electrochemical techniques, particularly cyclic voltammetry (CV), are used to study the redox properties of electroactive species. ossila.comossila.com Calcium thioglycolate's electrochemical behavior is governed by the thiol group (-SH) in the thioglycolic acid ligand, which is a known reducing agent. wikipedia.org The primary redox reaction is the oxidation of the thiol to a disulfide. wikipedia.org
2 HSCH₂COO⁻ → ⁻OOCCH₂-S-S-CH₂COO⁻ + 2H⁺ + 2e⁻
Studies on thioglycolic acid (TGA) have shown that its oxidation at standard electrodes often requires a significant overpotential. researchgate.net The electrochemical process can be complex, sometimes involving a two-step, one-electron oxidation process that results in the formation of the disulfide dimer, dithiodiglycolic acid. researchgate.net The use of chemically modified electrodes, for instance with cobalt phthalocyanine, can act as a catalyst, substantially lowering the overpotential required for the anodic reaction. researchgate.net The ability to study this redox potential is crucial for applications where its reducing properties are utilized. wikipedia.orgacs.org
| Parameter | Description | Reference |
|---|---|---|
| Redox-Active Group | Thiol (-SH) | wikipedia.org |
| Primary Redox Reaction | Oxidation of thiol to disulfide (dithiodiglycolic acid) | wikipedia.orgresearchgate.net |
| Electrochemical Technique | Cyclic Voltammetry (CV) is a suitable method for analysis. | ossila.comossila.com |
| Electrode Behavior | Oxidation typically occurs at high electrode potentials on unmodified electrodes. | researchgate.net |
| Catalysis | Modified electrodes can lower the oxidation overpotential. | researchgate.net |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), can elucidate the distribution of electrons and the energies of molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. aimspress.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species. researchgate.net For calcium thioglycolate trihydrate, this analysis would be critical in understanding its mechanism as a depilatory agent, which involves the reduction of disulfide bonds in keratin (B1170402). chemicalbook.comspecialchem.com
Table 1: Hypothetical HOMO-LUMO Data for Calcium Thioglycolate Trihydrate
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is illustrative. Specific data for calcium thioglycolate trihydrate is not available in the searched sources.
Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when a molecule gains an electron. nuclear-power.com These parameters can be calculated from HOMO and LUMO energies. nih.gov Specifically, IP can be approximated as -E(HOMO) and EA as -E(LUMO). These values provide quantitative measures of a molecule's tendency to undergo oxidation or reduction, respectively. For calcium thioglycolate trihydrate, the electron affinity would be particularly relevant to its function as a reducing agent. atamanchemicals.com The first ionization energy of the elemental calcium atom is 6.1132 eV, and its electron affinity is 2.37 kJ/mol. nuclear-power.com
Table 2: Calculated Electronic Properties for Calcium Thioglycolate Trihydrate
| Property | Value |
|---|---|
| Ionization Potential (IP) | Data not available |
| Electron Affinity (EA) | Data not available |
Note: This table is illustrative. Specific data for calcium thioglycolate trihydrate is not available in the searched sources.
Chemical hardness (η) and softness (S) are concepts that further quantify the reactivity of a molecule. Hardness is a measure of resistance to change in electron distribution, while softness is the inverse of hardness. These can be calculated from the ionization potential and electron affinity (η = (IP - EA) / 2). "Hard" molecules have a large HOMO-LUMO gap, and "soft" molecules have a small gap. nih.gov Understanding these parameters for calcium thioglycolate trihydrate would help in predicting its interaction with other molecules, such as the keratin protein in hair.
Table 3: Reactivity Descriptors for Calcium Thioglycolate Trihydrate
| Descriptor | Value |
|---|---|
| Chemical Hardness (η) | Data not available |
| Chemical Softness (S) | Data not available |
Note: This table is illustrative. Specific data for calcium thioglycolate trihydrate is not available in the searched sources.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like the thioglycolate ligand coordinated to a calcium ion, and including water of hydration, MD simulations could reveal the preferred conformations and dynamic behavior of the compound. This would involve understanding the bond lengths, bond angles, and dihedral angles that are most stable, as well as how the molecule interacts with its environment, for instance, in an aqueous solution. Such simulations are crucial for understanding the behavior of hydrated crystalline structures. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a technique used to study bonding interactions within a molecule. wikipedia.orgfaccts.de It provides a localized picture of the electron density in terms of atomic lone pairs and bonds between atoms. NBO analysis can reveal important details about hybridization, and delocalization of electron density through hyperconjugative interactions. materialsciencejournal.org For calcium thioglycolate trihydrate, NBO analysis could clarify the nature of the bonding between the calcium ion and the thioglycolate ligands, specifically the interactions involving the sulfur and oxygen atoms with the calcium center. Studies on related thioglycolate complexes of other metals, such as zinc and cadmium, have utilized NBO analysis to understand the hybridization and geometry of the complexes. rsdjournal.orgresearchgate.net
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry can be employed to map out the potential energy surface of a chemical reaction, thereby elucidating its mechanism. For calcium thioglycolate trihydrate's role in hair removal, this would involve modeling the reaction between the thioglycolate anion and the disulfide bonds of keratin. By calculating the energies of reactants, transition states, and products, a detailed step-by-step pathway can be proposed. This would help to understand the energetics of the bond-breaking process and the role of the calcium ion and the alkaline environment in facilitating this reaction. nih.gov
Environmental Chemistry and Degradation Studies
Interaction with Environmental Matrices (e.g., Soil, Sediments, Water)
Upon release into the environment, calcium thioglycolate trihydrate readily dissolves in water. fishersci.com Its interaction with environmental matrices like soil and sediment is largely dictated by the properties of the thioglycolate anion. Due to its high water solubility and low octanol-water partition coefficient (Log P), thioglycolic acid and its salts are not expected to significantly adsorb to suspended solids, sediments, or soils. oecd.org
The thioglycolate functional group does possess the ability to form complexes with metals. This property has been leveraged in environmental remediation applications, where calcium thioglycolate-modified biochar was developed as an effective adsorbent for removing heavy metals like lead (Pb(II)) and cadmium (Cd(II)) from polluted water. chemicalbook.com The adsorption mechanism in this context was dominated by chemisorption, involving complexation and ion exchange. chemicalbook.com This indicates that in environments containing certain metal ions, thioglycolate may exhibit some interaction with the solid phase.
Biotransformation Potential and Microbial Degradation Studies
Biotransformation and microbial degradation are crucial processes in the ultimate removal of calcium thioglycolate from the environment. Studies based on standardized testing guidelines have concluded that thioglycolic acid and its salts are readily biodegradable. oecd.org The primary oxidative product, dithiodiglycolate, is also readily biodegradable. oecd.org
| Test Guideline | Inoculum | Duration (days) | Result (% Degradation) | Classification |
|---|---|---|---|---|
| OECD Guideline 301 B | Not Specified | 28 | 60% | Readily Biodegradable oecd.org |
| Closed Bottle Test | Activated Sludge | 28 | 67% | Readily Biodegradable nih.gov |
| Japanese MITI Test | Activated Sludge | 14 | >60% BODT (in 10 of 20 tests) | Readily Biodegradable nih.gov |
| Sturm CO2 Evolution | Sewage | Not Specified | >60% CO2 (in 3 of 5 tests) | Readily Biodegradable nih.gov |
| OECD Guideline 301 B (for Dithiodiglycolate) | Not Specified | 28 | 80% | Readily Biodegradable oecd.org |
Advanced Applications in Chemical Synthesis and Materials Science Excluding Prohibited Areas
Role as a Chemical Reagent in Organic Synthesis
The utility of calcium thioglycolate trihydrate in organic synthesis is primarily centered around its reducing capabilities, stemming from the thiol group (-SH) of the thioglycolate anion. This functionality makes it a valuable reagent for specific transformations.
One of the most well-documented applications is the cleavage of disulfide bonds. The thioglycolate anion acts as a nucleophile, attacking the sulfur-sulfur bond and leading to the formation of two thiol groups. This reaction is fundamental in protein chemistry for denaturing proteins and is being explored in organic synthesis for the controlled reduction of disulfide-containing molecules.
Beyond disulfide reduction, the reducing potential of calcium thioglycolate trihydrate can be harnessed for other functional group transformations. While less common than traditional reducing agents like lithium aluminum hydride or sodium borohydride, its milder nature and solubility in aqueous media present advantages in specific synthetic contexts, particularly in green chemistry applications where the use of harsh reagents and organic solvents is minimized. Research is ongoing to explore its efficacy in the reduction of other functional groups, such as nitro compounds and other reducible moieties, under various reaction conditions.
The thioglycolate moiety can also participate in condensation reactions. For instance, in reactions like the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group, the presence of a basic catalyst is crucial. While not a direct catalyst, the basic nature of the calcium salt can influence the reaction environment. More directly, the thiol group can be a key reactant in the synthesis of sulfur-containing heterocyclic compounds, such as thiazolidinones, which are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction typically involves the condensation of the thiol group with an imine, followed by cyclization.
Catalytic Applications in Non-Biological Systems (e.g., CO2 Fixation)
The exploration of calcium thioglycolate trihydrate in catalysis is a nascent but promising field. While direct catalytic applications are still under investigation, the fundamental properties of the compound suggest potential in certain areas, most notably in the realm of carbon dioxide (CO₂) fixation.
The concept of using metal-organic frameworks (MOFs) for CO₂ capture and conversion is gaining significant traction. mdpi.comresearchgate.netresearchgate.net These materials possess high surface areas and tunable pore structures, making them ideal candidates for gas adsorption and catalysis. mdpi.comresearchgate.netresearchgate.net The development of MOFs using calcium as the metal node and thioglycolate as the organic linker could yield materials with tailored properties for CO₂ activation. The sulfur and oxygen atoms of the thioglycolate ligand could provide active sites for binding and subsequent reduction of CO₂.
Theoretical and experimental studies on other metal-thiolate complexes have shown that the sulfur-metal bond can play a crucial role in the catalytic cycle of CO₂ reduction. The thiolate ligand can facilitate electron transfer to the bound CO₂ molecule, a key step in its conversion to more valuable products like carbon monoxide, formic acid, or methanol (B129727). While research directly employing calcium thioglycolate trihydrate for this purpose is limited, the principles established with other metal-thiolate systems provide a strong rationale for investigating its potential in this critical area of green chemistry. The development of such catalysts would be a significant step towards mitigating greenhouse gas emissions.
Precursor for Novel Inorganic and Organic Materials (e.g., Organotin Derivatives)
Calcium thioglycolate trihydrate serves as a valuable precursor for the synthesis of new inorganic and organic materials, with a particular focus on organometallic compounds. The thioglycolate ligand can be transferred to other metal centers, leading to the formation of novel coordination polymers and complexes with unique properties.
A significant area of exploration is the synthesis of organotin thioglycolates. Organotin compounds are widely used as stabilizers for PVC, catalysts, and biocides. gelest.comscispace.com The synthesis of organotin mercaptides can be achieved through the reaction of an organotin halide (e.g., dialkyltin dichloride) with a thioglycolate salt. In this context, calcium thioglycolate trihydrate can serve as the thioglycolate source. The reaction would proceed via a salt metathesis reaction, where the calcium chloride byproduct can be easily removed, driving the reaction to completion.
The general reaction scheme for the synthesis of diorganotin bis(thioglycolate) would be:
R₂SnCl₂ + Ca(SCH₂COO)₂ → R₂Sn(SCH₂COO)₂ + CaCl₂
The resulting organotin thioglycolate monomers can potentially be used to create polymers with a backbone containing tin and sulfur atoms. These organotin-sulfur polymers are of interest for their thermal stability and potential applications as advanced materials. The properties of the final material can be tuned by varying the organic groups (R) on the tin atom.
Below is a table summarizing the synthesis of organotin compounds from various precursors, illustrating the general methodologies that could be adapted for use with calcium thioglycolate trihydrate.
| Organotin Precursor | Reagent | Product Type | Reference |
| Organotin Halide (R₂SnCl₂) | Mercaptan (R'SH) + Base | Organotin Mercaptide (R₂Sn(SR')₂) | gelest.com |
| Organotin Oxide (R₂SnO) | Mercaptan (R'SH) | Organotin Mercaptide (R₂Sn(SR')₂) | gelest.com |
| Organotin Halide (R₃SnCl) | Carboxylic Acid (R'COOH) + Base | Organotin Carboxylate (R₃SnOCOR') | sysrevpharm.org |
Development of Analytical Reagents Beyond Basic Identification
The ability of the thioglycolate group to form stable complexes with various metal ions has long been exploited in analytical chemistry for their detection. However, recent advancements are focused on developing more sophisticated analytical methods using calcium thioglycolate trihydrate that go beyond simple qualitative identification.
The formation of colored complexes between thioglycolates and certain metal ions allows for their quantitative determination using spectrophotometry. By carefully controlling the pH and reaction conditions, calcium thioglycolate can be used as a selective chromogenic reagent for specific metal ions. The intensity of the color produced is proportional to the concentration of the metal ion, allowing for precise measurement.
In the field of chromatography, calcium thioglycolate trihydrate has potential as a derivatization reagent. rsc.orggoogle.comnih.gov Derivatization is a technique used to modify an analyte to improve its chromatographic properties or enhance its detectability. rsc.orggoogle.comnih.gov For instance, in High-Performance Liquid Chromatography (HPLC), post-column derivatization involves adding a reagent to the analyte after it has been separated on the column. nih.govresearchgate.net Calcium thioglycolate could be used as a post-column reagent to react with specific analytes, such as certain pharmaceuticals containing functional groups that can complex with the thioglycolate, to form a product that is more easily detected by UV-Vis or fluorescence detectors. nih.govresearchgate.net This would increase the sensitivity and selectivity of the analytical method.
Flow Injection Analysis (FIA) is another area where calcium thioglycolate can be employed. jcsp.org.pkjocpr.com FIA is a highly automated and rapid analytical technique. jcsp.org.pkjocpr.com Calcium thioglycolate can be used as a reagent in an FIA system for the continuous monitoring of metal ions in various samples, such as industrial wastewater or pharmaceutical preparations. The reaction between the analyte and the thioglycolate reagent occurs in a flowing stream, and the product is measured by a downstream detector. This allows for high-throughput analysis with minimal sample and reagent consumption.
The following table outlines various analytical techniques where thioglycolate derivatives have been utilized, indicating the potential for the application of calcium thioglycolate trihydrate.
| Analytical Technique | Role of Thioglycolate | Analyte | Detection Method |
| Spectrophotometry | Chromogenic Reagent | Metal Ions (e.g., Iron, Copper) | Colorimetry |
| HPLC | Post-column Derivatization Reagent | Pharmaceuticals, Amino Acids | UV-Vis, Fluorescence |
| Flow Injection Analysis | Reagent | Metal Ions, Other Inorganic Species | Spectrophotometry, Electrochemistry |
Future Directions and Emerging Research Avenues
The scientific exploration of calcium thioglycolate trihydrate and its related compounds is expanding beyond its traditional applications. Researchers are increasingly focusing on novel methodologies and interdisciplinary applications to harness the full potential of its unique chemical properties. Future research is poised to delve into more sophisticated analytical and computational approaches, the synthesis of innovative derivatives, the adoption of sustainable chemical practices, and the integration of this compound into advanced materials and environmental solutions.
Q & A
Basic Research Questions
Q. What are the critical parameters for verifying the purity and structural integrity of calcium thioglycolate trihydrate in synthesis protocols?
- Methodological Answer : Purity can be assessed via X-ray diffraction (XRD) to confirm crystalline structure and thermal gravimetric analysis (TGA) to verify hydration states (weight loss at ~100–120°C for water release). Solubility profiles in water and alcohols (e.g., ethanol) should align with reported data (soluble in water, sparingly in ethanol) . Discrepancies in CAS numbers (5793-98-6 vs. 65208-41-5) require cross-validation using spectroscopic methods (FT-IR for functional groups like –SH and –COO<sup>−</sup>) .
Q. How does the hydration state of calcium thioglycolate trihydrate influence its reactivity in depilatory formulations?
- Methodological Answer : The trihydrate form stabilizes the thioglycolate ion, enabling controlled alkaline hydrolysis (pH 7–12.7) for disulfide bond cleavage in keratin. Dehydration studies (e.g., isothermal heating at 270–280°C) reveal structural transitions that may reduce efficacy, necessitating storage below 30°C in airtight containers .
Q. What safety protocols are essential for handling calcium thioglycolate trihydrate in laboratory settings?
- Methodological Answer : Follow GHS Hazard Category 6.1 (toxic if ingested/inhaled). Use fume hoods for powder handling, and employ personal protective equipment (gloves, goggles). Emergency protocols require immediate eye rinsing with water and medical consultation, as per EU cosmetic safety guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data for calcium thioglycolate trihydrate due to solubility limitations?
- Methodological Answer : In the SIRC-CVS cytotoxicity assay, inconsistent IC50 values arise from precipitation in aqueous media. To mitigate this, use surfactants (e.g., Tween-80) or co-solvents (DMSO ≤0.1%) to stabilize suspensions. Exclude datasets with visible precipitates, as done in Lab B’s Phase III validation study .
Q. What experimental strategies improve reproducibility in thermal decomposition studies of calcium thioglycolate trihydrate?
- Methodological Answer : Standardize heating rates (e.g., 10°C/min in TGA) and sample mass (5–10 mg) to minimize variability. Compare dehydration kinetics with model compounds (e.g., calcium oxalate trihydrate) to validate mass loss mechanisms. Ensure inert atmospheres (N2) to prevent oxidation artifacts .
Q. How do impurities (e.g., residual thioglycolic acid) affect the stability of calcium thioglycolate trihydrate in long-term storage?
- Methodological Answer : Monitor impurities via HPLC with UV detection (λ = 210 nm for thioglycolic acid). Accelerated aging studies (40°C/75% RH for 6 months) show that >0.5% impurities reduce shelf life. Implement lyophilization to stabilize batches, as moisture promotes hydrolysis .
Q. Why are there discrepancies in reported molecular weights (184.23 vs. 276.34) for calcium thioglycolate trihydrate?
- Methodological Answer : The molecular weight varies depending on hydration state and counterion inclusion. For C4H6CaO4S2·3H2O (Merck), the calculated mass is 276.34 g/mol, whereas anhydrous formulations may report lower values. Always verify stoichiometry via elemental analysis (Ca: ~14.5%) .
Data Contradiction Analysis
Q. How should researchers address conflicting CAS registry numbers (814-71-1, 5793-98-6, 65208-41-5) for this compound?
- Methodological Answer : Cross-reference supplier documentation (e.g., Merck uses 65208-41-5) with peer-reviewed syntheses. The CAS 814-71-1 corresponds to the anhydrous form, while 5793-98-6 and 65208-41-5 represent trihydrate variants. Use NMR (<sup>13</sup>C for carboxylate resonance at ~180 ppm) to distinguish hydration states .
Q. What methodologies validate the exclusion of calcium thioglycolate trihydrate from cytotoxicity studies due to insolubility?
- Methodological Answer : In the SIRC-CVS assay, phase-contrast microscopy identified non-uniform suspensions, justifying exclusion. Alternative assays (e.g., MTT with pre-solubilized samples) may bypass precipitation issues. Report solubility limits (e.g., <1 mg/mL in PBS) in supplementary data .
Methodological Best Practices
- For synthesis : Optimize crystallization by slow cooling (0.5°C/min) from saturated aqueous solutions .
- For analytical chemistry : Pair ICP-OES (for Ca<sup>2+</sup> quantification) with ion chromatography (thioglycolate anion) to ensure stoichiometric accuracy .
- For biological assays : Pre-filter solutions (0.22 µm) to remove particulates and validate pH stability (7–12.7) during exposure periods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
